1-[4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium
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Overview
Description
1-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium is an alkylbenzene.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Related Compounds : Although direct information on 1-[4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium is scarce, studies on structurally similar compounds provide insights. For instance, the synthesis of various phenolic compounds, including bis(1-phenylethyl)phenols and bisquinolinone alkaloids, has been explored in scientific research, indicating a focus on creating and analyzing complex organic molecules with potential biological activities (Chen et al., 2007).
Evaluation of Self-Assembling Properties : Similar chemical structures have been synthesized and evaluated for their self-assembling properties. This includes the study of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides, indicating a potential application in the development of delivery systems (Pikun et al., 2022).
Chemical Interactions and Stability
Study of Phenoxyl Radical Complexes : Research has been conducted on nickel(II)-phenoxyl radical complexes, exploring the structure-radical stability relationship. This suggests possible applications in studying radical stability and interaction with metal ions, relevant to the molecular structure of the compound (Shimazaki et al., 2004).
Investigation of Metal-Ligand Interactions : Studies on sodium and ytterbium complexes containing new imidazolidine-bridged bis(phenolato) ligands have been carried out. Such research could be significant for understanding metal-ligand interactions in similar complex molecules (Xu et al., 2007).
Potential Applications in Materials Science
- Corrosion Inhibitor Efficiency : Theoretical studies on bipyrazolic-type organic compounds, which share some structural similarities, have been performed to elucidate their inhibition efficiencies as corrosion inhibitors. This suggests potential applications in materials science and corrosion prevention (Wang et al., 2006).
properties
Product Name |
1-[4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium |
---|---|
Molecular Formula |
C26H40NO+ |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
1-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium |
InChI |
InChI=1S/C26H40NO/c1-8-25(4,5)22-14-15-24(23(19-22)26(6,7)9-2)28-18-11-10-16-27-17-12-13-21(3)20-27/h12-15,17,19-20H,8-11,16,18H2,1-7H3/q+1 |
InChI Key |
PDJZSOPTHHVYSX-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC[N+]2=CC=CC(=C2)C)C(C)(C)CC |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC[N+]2=CC=CC(=C2)C)C(C)(C)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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